Lipophilicity and Solubility Modulation Relative to Unsubstituted 2-Amino-2-phenylacetonitrile
The target compound exhibits computed XLogP3 = 0.7 and aqueous solubility of 8.3 g/L at 25 °C , compared to the unsubstituted 2-amino-2-phenylacetonitrile with XLogP = 0.8 . The 0.1 log unit reduction in lipophilicity, accompanied by measurable aqueous solubility, reflects the electron-donating ortho-methoxy group's influence on polarity and hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3/XLogP) and aqueous solubility |
|---|---|
| Target Compound Data | XLogP3 = 0.7; Aqueous solubility = 8.3 g/L (25 °C) |
| Comparator Or Baseline | 2-Amino-2-phenylacetonitrile: XLogP = 0.8 |
| Quantified Difference | ΔXLogP = −0.1; solubility advantage |
| Conditions | Computed values; solubility at 25 °C |
Why This Matters
The reduced lipophilicity may confer improved developability and reduced off-target binding relative to the parent phenyl analog, relevant for procurement decisions in lead optimization programs.
